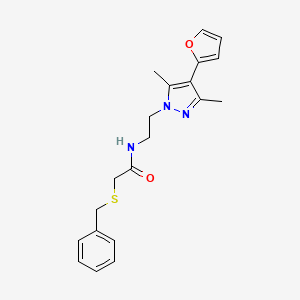

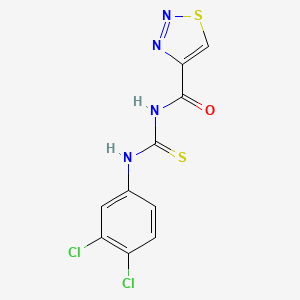

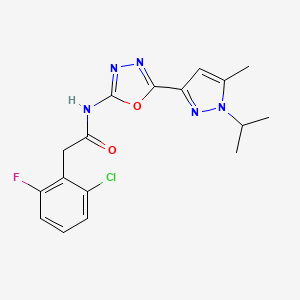

N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (NCTD) is a synthetic compound that has been used in scientific research for over two decades. It has been used in a variety of applications, ranging from biochemical and physiological studies to drug synthesis and development. NCTD is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used to study the role of this enzyme in inflammation and other physiological processes. In addition, NCTD has been used in the synthesis of a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants.

Scientific Research Applications

Synthesis and Characterization

A cornerstone of research on this compound involves its synthesis and structural characterization. The synthesis of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, including their isomers, has been successfully achieved. These compounds were characterized using IR, 1H, and 13C NMR spectroscopic techniques, with significant findings on their molecular structures via single crystal X-ray diffraction methods (Yusof, Jusoh, Khairul, & Yamin, 2010). This foundational work is crucial for further applications and studies of such compounds in various scientific fields.

Antimicrobial and Phytotoxic Activities

Research has also been directed towards understanding the biological activities of thiourea derivatives. For instance, studies on novel acylthiourea and 2H-1,2,4-thiadiazolo[2,3-α]pyrimidine derivatives have shown promising phytotoxic activities against various plant species, suggesting potential applications in herbicide development (Wang, Sun, Wan, & Jiang, 2012). Additionally, certain thiourea derivatives have demonstrated significant antibacterial activities, which could be pivotal in the development of new antimicrobial agents (Kalhor, Salehifar, & Nikokar, 2014).

Antiviral and Antioxidant Properties

The exploration into thiourea derivatives extends to their antiviral and antioxidant properties. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and found to exhibit certain antiviral activities, highlighting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Furthermore, research on new thiazole analogues possessing urea, thiourea, and selenourea functionality has revealed potent antioxidant activity, suggesting their usefulness in combating oxidative stress-related disorders (Bhaskara Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Enzyme Inhibition and Sensor Applications

Lastly, thiourea derivatives have been recognized for their enzyme inhibition capabilities and potential as mercury sensors. Studies have identified certain thiourea compounds as efficient enzyme inhibitors and sensors for mercury, showcasing their applications in biochemistry and environmental monitoring (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).

properties

IUPAC Name |

N-[(3,4-dichlorophenyl)carbamothioyl]thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N4OS2/c11-6-2-1-5(3-7(6)12)13-10(18)14-9(17)8-4-19-16-15-8/h1-4H,(H2,13,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJSSGKQHMVIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NC(=O)C2=CSN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2753141.png)

![3-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2753144.png)

![3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2753146.png)

![5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2753147.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2753149.png)

![1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753155.png)

![1-[2-(2,4-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2753157.png)